
2-Amino-4-bromo-6-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO. It is a derivative of phenol, containing bromine and iodine atoms as well as an amino group .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-6-iodophenol can be predicted based on its molecular formula. It contains a phenol group (an aromatic ring with a hydroxyl group), with bromine and iodine atoms substituted at the 4th and 6th positions respectively, and an amino group at the 2nd position .Physical And Chemical Properties Analysis
The melting point of 2-Amino-4-bromo-6-iodophenol is approximately 90°C. The predicted boiling point is 327.2±42.0°C, and the predicted density is 2.444±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chalcogen and Halogen Bonding in Molecular Structures
A study explored the competition between chalcogen and halogen bonding by examining a library of compounds with variations in bromo/iodo substituents, including 2-bromo-5-(4-iodophenyl)-1,3,4-thiadiazole among others. These compounds exhibited isostructural features with significant noncovalent interactions, demonstrating a preference for chalcogen bonding over halogen bonding in their molecular arrangements. This has implications for designing materials and molecules with specific interaction patterns for advanced applications (De Silva et al., 2022).
Inhibition Performance Against Corrosion of Iron
Another area of application involves the evaluation of certain derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, for their corrosion inhibition performance on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the efficiency of these molecules in protecting iron surfaces against corrosion. The theoretical data showed good agreement with experimental results, underscoring the potential of these compounds in developing anti-corrosion treatments (Kaya et al., 2016).
Noncovalent Interaction Analysis
A computational study using 4-amino-2-iodophenol as a model investigated multiple noncovalent interactions, including hydrogen bonds and halogen bonds, among others. The study systematically analyzed the cooperativity and anticooperativity among these interactions in various systems. This research highlights the complexity of noncovalent interactions in molecular systems and their potential impacts on molecular recognition, assembly, and design (Saha & Sastry, 2015).
Safety and Hazards
The safety information available indicates that 2-Amino-4-bromo-6-iodophenol may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H317, H319, H334, and H335, indicating potential hazards related to skin and eye irritation, respiratory irritation, and potential harm if swallowed .
Wirkmechanismus
Mode of Action
The mode of action of 2-Amino-4-bromo-6-iodophenol involves nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile. This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-bromo-6-iodophenol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Eigenschaften
IUPAC Name |
2-amino-4-bromo-6-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRUSJWMKYYFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-6-iodophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
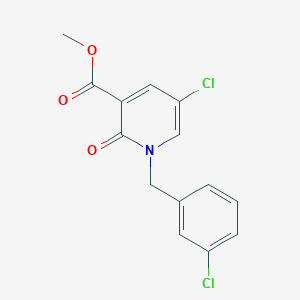
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)
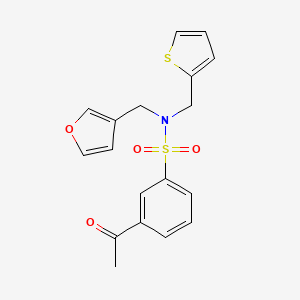
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
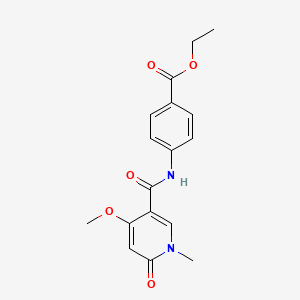
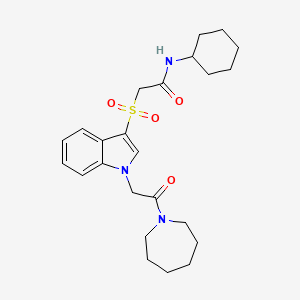
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
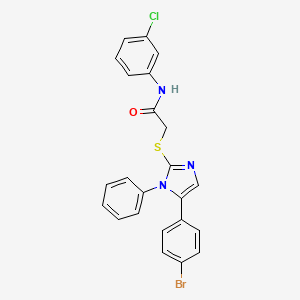
![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)
![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)